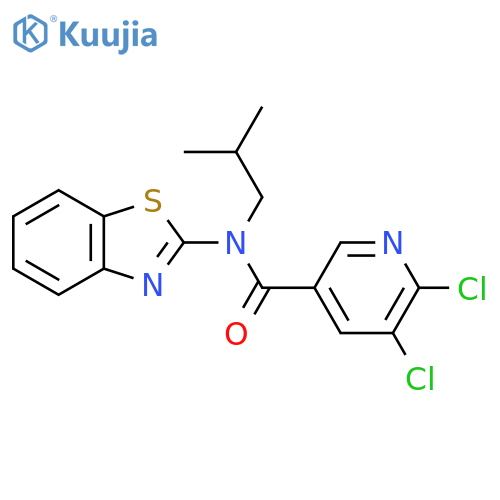Cas no 750609-42-8 (N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide)

750609-42-8 structure
商品名:N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide
N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26613780
- 750609-42-8
- Z27955218
- AKOS034032933
- N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide
-
- インチ: 1S/C17H15Cl2N3OS/c1-10(2)9-22(16(23)11-7-12(18)15(19)20-8-11)17-21-13-5-3-4-6-14(13)24-17/h3-8,10H,9H2,1-2H3
- InChIKey: ZISGZSPIAAYOSH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CC(=C1)C(N(C1=NC2C=CC=CC=2S1)CC(C)C)=O)Cl
計算された属性
- せいみつぶんしりょう: 379.0312887g/mol
- どういたいしつりょう: 379.0312887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 74.3Ų
N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26613780-0.05g |
N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide |
750609-42-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
750609-42-8 (N-(1,3-benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide) 関連製品
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2230780-65-9(IL-17A antagonist 3)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
